molecular formula C18H26N6O B1249121 PF-956980 hydrate

PF-956980 hydrate

Cat. No.: B1249121
M. Wt: 342.4 g/mol
InChI Key: RONMOMUOZGIDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Janus Kinase (JAK) Family in Cytokine Signaling and Immune Regulation

Central to the immune system's communication network is the Janus kinase (JAK) family, comprising four members: JAK1, JAK2, JAK3, and TYK2. acs.org These non-receptor tyrosine kinases are crucial for transmitting signals from cytokines, a diverse group of small proteins that are pivotal for orchestrating immune and inflammatory responses. google.com When a cytokine binds to its receptor on the cell surface, it brings associated JAKs into close proximity, leading to their activation through a process of trans-phosphorylation. google.com Activated JAKs then phosphorylate the cytokine receptor itself, creating docking sites for another family of proteins called Signal Transducers and Activators of Transcription (STATs). google.com Once docked, STATs are also phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell growth. google.com

The different members of the JAK family have distinct but sometimes overlapping roles in cytokine signaling. For instance, JAK3 is predominantly expressed in hematopoietic cells and plays a critical role in lymphocyte development and function by associating exclusively with the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, and IL-15. google.com Given their central role in mediating the effects of numerous cytokines, the JAK-STAT pathway is a key regulator of the immune system.

Overview of JAK Inhibition Strategies in Preclinical Drug Discovery

The recognition of the JAK family's pivotal role in immune regulation has made it an attractive target for therapeutic intervention in a variety of autoimmune diseases and cancers. The primary strategy in preclinical drug discovery has been the development of small molecule inhibitors that target the ATP-binding site of the JAK enzymes. biosynth.com By competing with ATP, these inhibitors prevent the phosphorylation of the JAKs and downstream STAT proteins, thereby blocking the cytokine signaling cascade.

Initial efforts focused on developing pan-JAK inhibitors, which non-selectively target multiple members of the JAK family. While effective in suppressing overactive immune responses, this broad inhibition can also interfere with the normal, beneficial functions of different JAK-mediated pathways, potentially leading to unwanted side effects. This has driven the development of more selective JAK inhibitors.

Rationale for Developing Selective Kinase Inhibitors

The development of selective kinase inhibitors represents a more refined approach to treating diseases driven by aberrant kinase signaling. The rationale behind this strategy is to specifically target the kinase or kinases that are most critically involved in the disease process, while sparing other kinases that are important for normal physiological functions. This selectivity is believed to offer an improved therapeutic window, maximizing efficacy while minimizing off-target effects.

A JAK3-selective inhibitor, for example, would primarily block signaling through the common gamma chain-using cytokines, which are crucial for lymphocyte function. google.com This could be particularly beneficial in treating T-cell mediated autoimmune diseases or preventing organ transplant rejection, with potentially fewer side effects than a pan-JAK inhibitor that also blocks JAK1 and JAK2, which are involved in a wider range of biological processes, including hematopoiesis and growth factor signaling. google.com The pursuit of such selective agents, like PF-956980 hydrate (B1144303), underscores a key goal in modern pharmacology: to create highly targeted therapies that are both effective and well-tolerated.

The Chemical Compound: PF-956980 Hydrate

This compound is a pyrrolopyrimidine compound identified as a potent inhibitor of protein-tyrosine kinases. biosynth.comnih.gov It functions by binding to the ATP binding site of the kinase, thereby inhibiting its enzymatic activity. biosynth.com Structurally, it is a derivative of 7H-pyrrolo[2,3-d]pyrimidine. nih.gov

Biochemical and Cellular Activity

PF-956980 has been characterized as a pan-JAK inhibitor, although it was initially explored for its JAK3 selectivity. google.complos.org In cellular assays, it has demonstrated inhibitory activity against JAK2 and JAK3. plos.org One study reported IC50 values of 22 nM for JAK3 and 188 nM for JAK2 in a cellular context. plos.org

Interestingly, further research has revealed that PF-956980 not only acts as an ATP-competitive inhibitor but also selectively reduces the protein and mRNA levels of JAK2 and JAK3 in human primary immune cells, without affecting JAK1 and TYK2 levels. acs.org This dual mechanism of action, inhibiting kinase activity and downregulating kinase expression, presents a unique therapeutic potential.

In studies using human airway epithelial cells, PF-956980 was shown to suppress the release of the chemokines CXCL9, CXCL10, and CXCL11, which are involved in recruiting immune cells. plos.org This effect was achieved through the inhibition of the JAK-STAT signaling pathway, as evidenced by the suppression of STAT-1 phosphorylation and DNA binding. plos.org

In Vivo Efficacy in Preclinical Models

The preclinical efficacy of PF-956980 has been investigated in various models of disease. Notably, it has shown effectiveness in a mouse model of delayed-type hypersensitivity, a T-cell mediated inflammatory reaction. researchgate.net

In the context of hematological malignancies, PF-956980 has demonstrated the ability to reverse the protective effects of interleukin-4 (IL-4) on chronic lymphocytic leukemia (CLL) cells. nih.gov IL-4 is a cytokine that promotes the survival of CLL cells and confers resistance to cytotoxic drugs. By inhibiting the IL-4-induced JAK/STAT6 signaling pathway, PF-956980 restored the sensitivity of CLL cells to chemotherapeutic agents like fludarabine (B1672870) and chlorambucil (B1668637). nih.govresearchgate.net This suggests a potential therapeutic application for PF-956980 in combination with conventional cancer therapies to overcome microenvironment-mediated drug resistance. nih.gov

Furthermore, the JAK/STAT signaling pathway, which PF-956980 modulates, has been implicated in skin disorders like vitiligo, suggesting a potential, though not yet fully explored, therapeutic avenue. google.com

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound is not extensively available in the public domain. However, the compound's activity in cellular and in vivo models provides indirect evidence of its ability to reach target tissues and exert a biological effect.

Interactive Data Tables

Table 1: Kinase Inhibition Profile of PF-956980

Kinase Target Reported IC50 (Cellular Assay) Effect on Protein/mRNA Levels
JAK1 - No significant change acs.org
JAK2 188 nM plos.org Selective downregulation acs.org
JAK3 22 nM plos.org Selective downregulation acs.org
TYK2 - No significant change acs.org

Table 2: Cellular Effects of PF-956980 in Preclinical Studies

Cell Type Stimulus Effect of PF-956980 Reference
Human Airway Epithelial Cells IFNγ, IFNγ + TNFα Suppression of CXCL9, CXCL10, CXCL11 release; Inhibition of STAT-1 phosphorylation plos.org plos.org
Chronic Lymphocytic Leukemia (CLL) Cells Interleukin-4 (IL-4) Reversal of IL-4-induced resistance to cytotoxic drugs; Inhibition of STAT6 phosphorylation nih.govresearchgate.net nih.govresearchgate.net
Human Primary Immune Cells - Selective downregulation of JAK2 and JAK3 protein and mRNA acs.org acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)

InChI Key

RONMOMUOZGIDET-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4

Pictograms

Acute Toxic

Synonyms

PF 956980
PF-956980
PF956980

Origin of Product

United States

Discovery and Design Rationale of Pf 956980 Hydrate

Genesis from Parent Compound Series (e.g., CP-690550)

PF-956980 hydrate (B1144303) is structurally related to CP-690550 (tofacitinib), a notable inhibitor of JAK3 that has been evaluated in clinical trials for conditions such as rheumatoid arthritis and the prevention of allograft rejection. nih.govashpublications.org The development of PF-956980 stemmed from the optimization of several series of JAK3 inhibitory compounds that led to the identification of CP-690550. openaccessjournals.com As a close analog of CP-690550, PF-956980 was developed as a tool compound to further study the therapeutic potential of JAK3 inhibition. google.com This lineage highlights a common strategy in medicinal chemistry where a successful parent compound serves as a scaffold for designing new analogs with potentially improved characteristics. google.com

Design Principles for Enhanced Target Specificity (e.g., JAK3 selectivity)

A primary objective in the design of PF-956980 was to achieve improved specificity for JAK3. google.com While its parent compound, CP-690550, is a potent JAK inhibitor, it also demonstrates activity against JAK1 and JAK2, which could lead to broader immunosuppressive effects. openaccessjournals.com The design of PF-956980 aimed to refine this selectivity profile.

Biochemical assays revealed that PF-956980 is a potent and highly selective inhibitor of JAK3. nih.govnih.gov When evaluated against a panel of 30 kinases, it demonstrated nanomolar potency almost exclusively against JAK3. nih.govashpublications.org This high degree of selectivity is a key differentiator and a testament to the successful application of structure-activity relationship (SAR) studies in its development.

Table 1: Comparative Inhibitory Activity (IC50) of PF-956980 and CP-690550 against JAK Isoforms

Compound JAK1 (nM) JAK2 (nM) JAK3 (nM)
PF-956980 7.5 guidetoimmunopharmacology.org 188 nih.gov 2.8 - 4 ashpublications.orgnih.govguidetoimmunopharmacology.org
CP-690550 - - 1 nih.gov

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate greater potency. Data is compiled from multiple sources and assay conditions may vary.

Optimization of Preclinical Pharmacological Profiles

The optimization of PF-956980 extended beyond its kinase selectivity to its broader preclinical pharmacological profile. Its cellular and whole blood activity mirror its potency and selectivity observed in enzyme assays. nih.gov For instance, in a human whole blood assay measuring the inhibition of anti-CD3/CD28 antibody-stimulated IFN-γ production, PF-956980 demonstrated an IC50 of 121 nM. nih.gov While this was less potent than CP-690550 (IC50 = 25 nM) in the same assay, the difference was attributed to the higher protein binding of PF-956980. nih.gov

In cellular assays, PF-956980 exhibited nanomolar potency in a JAK1/3-dependent cell line (DND39) and was approximately 8-fold less potent in a JAK2-dependent cell line (HUO3). ashpublications.org Furthermore, it was shown to be effective in vivo, inhibiting the delayed-type hypersensitivity reaction in mice. nih.govebi.ac.uk Preclinical studies in the context of chronic lymphocytic leukemia (CLL) have also provided a rationale for its potential therapeutic use, demonstrating its ability to reverse resistance to certain cytotoxic agents induced by interleukin-4. nih.gov

Table 2: Preclinical Cellular Activity of PF-956980

Assay Cell Line Target Pathway IC50 (nM)
Cellular Proliferation DND39 JAK1/3-dependent Potent (nanomolar range) ashpublications.org
Cellular Proliferation HUO3 JAK2-dependent ~8-fold less potent than in DND39 ashpublications.org
IFN-γ Production Human Whole Blood Anti-CD3/CD28 stimulated 121 nih.gov

Note: This table summarizes key preclinical findings. Assay conditions and specific values may vary across different studies.

Synthetic Methodologies and Chemical Biology of Pf 956980 Hydrate

Chemical Synthesis Pathways and Strategies

The synthesis of PF-956980, with its specific stereochemistry, requires a multi-step approach that involves the preparation of two key building blocks: the pyrrolo[2,3-d]pyrimidine core and the (3R,4R)-4-methyl-3-(methylamino)piperidine side chain, followed by their coupling.

The assembly of PF-956980 hinges on established organic synthesis techniques, particularly those developed for constructing substituted heterocyclic systems. nih.gov The general strategy involves the synthesis of the two main fragments followed by a final coupling step.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine (B94841) isostere, is a common feature in many kinase inhibitors. wikipedia.orgekb.eg Its synthesis often begins with a pre-functionalized pyrimidine (B1678525) or pyrrole (B145914). A common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate allows for nucleophilic aromatic substitution at the C4 position with the desired amino group from the piperidine (B6355638) side chain. The 7-position of the pyrrole is typically protected during synthesis (e.g., with a tosyl or benzyl (B1604629) group) and later deprotected to yield the final core structure. unifiedpatents.com

Coupling and Final Steps: Once the two key fragments are prepared, they are joined via a nucleophilic substitution reaction. The amino group of the piperidine derivative displaces the chlorine atom on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The final step involves the acylation of the piperidine nitrogen with a pyrrolidine (B122466) carbonyl group to complete the synthesis of PF-956980.

Achieving the correct (3R,4R) configuration of the substituted piperidine ring is paramount for the selective kinase inhibition of PF-956980. nih.gov Synthetic strategies employ several methods to ensure high stereochemical purity:

Substrate-Controlled Synthesis: Asymmetric synthesis can be achieved by starting with an optically pure precursor. For instance, methods have been developed using D-serine as a chiral starting material to control the absolute stereochemistry of the final piperidine ring through a sequence of reactions including ring-closing metathesis. acs.org

Use of Chiral Auxiliaries: Chiral auxiliaries, such as (R)-(+)-α-methylbenzylamine, can be used to direct the stereochemical outcome of key reactions like reductive amination, after which the auxiliary is cleaved. vulcanchem.com

Diastereoselective Reactions: Methods like the diastereoselective reduction of imines or hydrogenation of specifically designed precursors are employed to favor the formation of the desired trans isomer. researchgate.net

Chromatographic Resolution: If a mixture of stereoisomers is formed, conventional techniques like chiral high-pressure liquid chromatography (HPLC) can be used to separate the desired (3R,4R) enantiomer from other isomers. google.com

Key Synthetic Routes and Reaction Development

Structure-Activity Relationship (SAR) Studies of PF-956980 Hydrate (B1144303) Analogs

SAR studies have been instrumental in the development of PF-956980 and other related JAK inhibitors. By systematically modifying different parts of the molecule, researchers can optimize potency, selectivity, and pharmacokinetic properties. google.com

PF-956980 was developed as an analog of Tofacitinib (B832) (CP-690,550), with modifications aimed at improving selectivity for JAK3 over other JAK family members. nih.gov The general pyrrolopyrimidine scaffold is often divided into three regions for SAR exploration: the core, the "arm" (the piperidine linker), and the "tail" (the acyl group). nih.gov

Studies on related pyrrolopyrimidine inhibitors have shown that modifications to the piperidine ring and the N-acyl group significantly impact kinase selectivity and potency. For example, the methyl group at the C4 position of the piperidine ring and the trans relationship between the C3 and C4 substituents are critical for maintaining high affinity. Preclinical studies demonstrated that PF-956980 is a potent inhibitor of JAK3 and can effectively block signaling pathways dependent on this kinase. For instance, it was shown to reverse interleukin-4 (IL-4) induced drug resistance in chronic lymphocytic leukemia (CLL) cells by blocking the JAK3/STAT6 signaling pathway. nih.gov This highlights the direct impact of its chemical structure on a specific biological outcome.

Table 1: Preclinical Biological Impact of PF-956980

Biological Target/ProcessObserved Effect of PF-956980Reference
JAK3 Kinase ActivityPotent and selective inhibition nih.gov
IL-4-mediated STAT6 PhosphorylationBlocked phosphorylation and activation nih.gov
Drug Resistance in CLL CellsReversed resistance to cytotoxic agents nih.gov

While the 7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for JAK inhibitors, extensive research has been conducted to discover novel chemotypes with different kinase inhibition profiles. wikipedia.orgbenthamscience.com The goal is to identify inhibitors with unique selectivity profiles, improved properties, or different binding modes.

A wide array of heterocyclic systems have been investigated as alternatives to the pyrrolopyrimidine core. nih.govbenthamscience.com These include structures based on pyrazoles, azaindoles, aminoindazoles, and quinoxalines. nih.govbenthamscience.com For example, a structurally dissimilar pan-JAK inhibitor, PF-1367550, which is based on an indazole scaffold, was found to be significantly more potent than PF-956980 in suppressing chemokine release from airway epithelial cells. This demonstrates that exploring diverse chemical structures can lead to compounds with enhanced biological activity. The development of covalent inhibitors, which form a permanent bond with a specific residue in the kinase (like Cys909 in JAK3), represents another strategy to achieve high potency and selectivity. nih.gov

Table 2: Examples of Diverse Chemotypes for JAK Inhibition

Chemotype ScaffoldExample Compound(s)Reference
Pyrrolo[2,3-d]pyrimidineTofacitinib, PF-956980 nih.govnih.gov
IndazolePF-1367550 vulcanchem.com
AzaindoleGeneric Azaindole Inhibitors benthamscience.com
PyrazineGeneric Pyrazine Inhibitors nih.gov
BenzoxazoleGeneric Benzoxazole Inhibitors nih.gov

Systematic Structural Modifications and Their Preclinical Biological Impact

Advanced Chemical Characterization for Research Purity and Identity

To ensure the reliability of data from biological and preclinical studies, PF-956980 hydrate used for research must be of high purity and its chemical identity must be unequivocally confirmed. A suite of advanced analytical techniques is employed for this purpose. googleapis.comjustia.com

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to assess the purity of the compound. By using a suitable stationary and mobile phase, it can separate the main compound from any impurities, starting materials, or by-products. Chiral HPLC is specifically used to confirm the enantiomeric excess (ee) and diastereomeric purity, ensuring the correct (3R,4R) stereochemistry. vulcanchem.comgoogle.com Research-grade this compound is typically expected to have a purity of ≥98% as determined by HPLC. googleapis.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of PF-956980. justia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. google.com These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for confirmation of the connectivity of the pyrrolopyrimidine core, the substituted piperidine ring, and the N-acylpyrrolidine group. Two-dimensional NMR techniques (like COSY and HMQC/HSQC) can further confirm the assignments and the trans stereochemical relationship of the protons on the piperidine ring.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula (C₁₈H₂₆N₆O) to support the compound's identity and purity.

Chromatographic and Spectroscopic Methods for Research Material

The analysis and characterization of this compound in a research setting rely on a combination of chromatographic and spectroscopic techniques to ensure purity, confirm identity, and elucidate its interactions with biological systems.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Commercial suppliers of this research compound specify a purity of ≥98% as determined by HPLC analysis. navimro.com While detailed parameters for routine quality control are not extensively published in peer-reviewed literature, HPLC is also utilized to monitor the progress of chemical reactions during the synthesis of related compounds. google.com

Mass spectrometry (MS) serves as a critical tool for the structural confirmation of PF-956980 and for studying its biological interactions. In specific research applications, mass spectrometry has been employed to determine the formation of covalent bonds between related inhibitor compounds and their target proteins. googleapis.com This technique provides precise molecular weight information, which is essential for verifying the identity of the compound.

Spectroscopic methods are also fundamental to the study of PF-956980's biological activity. For instance, immunoblotting, a technique that often uses chemiluminescence or fluorescence for detection, has been used to observe the downstream effects of PF-956980 in cells. Specifically, it was used to detect the phosphorylation status of the STAT6 protein in response to treatment with the inhibitor, providing insights into its mechanism of action. researchgate.net

A summary of the analytical and spectroscopic methods used in the research of this compound is presented in Table 1.

Method Application Key Findings/Purpose Citation
High-Performance Liquid Chromatography (HPLC)Purity assessmentConfirms purity of ≥98% for research material. navimro.com
Mass Spectrometry (MS)Structural confirmation; Mechanistic studiesVerifies molecular weight and can be used to study covalent bond formation. googleapis.com
ImmunoblottingPharmacodynamic studiesUsed to detect changes in protein phosphorylation (e.g., STAT6) in cells treated with the compound. researchgate.net

Isotopic Labeling Applications in Research

Isotopic labeling represents a sophisticated strategy to trace the metabolic fate and dynamic interactions of molecules like PF-956980 within biological systems. While specific studies detailing the synthesis of isotopically labeled this compound are not widely published, the principles and applications of such labeling are well-established in the field of drug development and chemical biology. google.com

Patents related to Janus Kinase (JAK) inhibitors, including PF-956980, describe the potential for creating isotopically-labeled versions of these compounds. google.comgoogle.com These can incorporate a variety of isotopes, including stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), as well as radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). The choice of isotope depends on the intended application. For instance, radioisotopes are invaluable for in vitro receptor-labeling and competition assays. google.com

A significant application of isotopic labeling in research involving PF-956980 is in the study of cell kinetics. In one study, deuterium (a stable isotope of hydrogen) was used in the form of deuterium-labeled glucose to investigate the proliferation kinetics of chronic lymphocytic leukemia (CLL) cells in vivo. researchgate.net Although the study did not use a labeled version of PF-956980 itself, it employed the compound to reverse drug resistance, and the stable isotope labeling was crucial for tracking the lifecycle of the malignant cells that PF-956980 was acting upon. researchgate.net This demonstrates how isotopic labeling can be a powerful complementary tool in studies evaluating the efficacy of a compound.

The synthesis of isotopically-labeled compounds can be achieved through conventional chemical synthesis techniques, using an appropriate isotopically-labeled reagent in place of its non-labeled counterpart. google.com The successful incorporation and the isotopic enrichment factor of the final labeled compound can be confirmed using standard analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Substitution with heavier isotopes, such as deuterium, can sometimes offer therapeutic advantages by increasing the metabolic stability of a compound. This can lead to an increased in vivo half-life, a concept that is broadly considered in drug design. google.com

Table 2 provides an overview of isotopes mentioned in the context of labeling compounds analogous to or studied alongside PF-956980.

Isotope Type Potential Research Application Citation
Deuterium (²H)StableIn vivo cell proliferation studies; Potentially increasing metabolic stability. researchgate.netgoogle.com
Tritium (³H)RadioactiveIn vitro receptor labeling and competition assays. google.comgoogle.com
Carbon-14 (¹⁴C)RadioactiveDrug and/or substrate tissue distribution studies. google.comgoogle.com

Molecular Mechanism of Action and Target Engagement of Pf 956980 Hydrate

Identification and Validation of Primary Kinase Targets (e.g., JAK3, JAK2)

PF-956980 was originally developed as a selective inhibitor of JAK3, a kinase crucial for lymphocyte survival, differentiation, and function. ashpublications.orggoogle.com While it demonstrates high potency against JAK3, further research has shown it also acts as a pan-JAK inhibitor, affecting other members of the Janus kinase family, albeit with different potencies. nih.govguidetopharmacology.org More recent findings indicate a unique dual mechanism where PF-956980 not only inhibits kinase activity but also selectively reduces the protein and mRNA levels of JAK2 and JAK3. nih.govresearchgate.net

The inhibitory activity of PF-956980 has been quantified against various kinases using in vitro biochemical assays. These studies have produced a range of half-maximal inhibitory concentration (IC50) values, which can vary depending on the specific assay conditions.

Initial profiling against a panel of 30 kinases identified PF-956980 as a highly potent and specific inhibitor of JAK3, with an IC50 value of 4 nM. ashpublications.org Another study reported a pIC50 of 8.6, which corresponds to an IC50 of 2.8 nM for JAK3. guidetoimmunopharmacology.org However, broader characterization revealed its activity across the JAK family, classifying it as a pan-JAK inhibitor. guidetopharmacology.orgmedkoo.com This broader activity is detailed in the table below.

Table 1: Biochemical IC50 Values for PF-956980 Against JAK Family Kinases This table summarizes the half-maximal inhibitory concentration (IC50) of PF-956980 against different Janus kinases as determined by various biochemical assays.

Kinase Target Reported IC50 (nM) Source(s)
JAK1 2200 medkoo.com
JAK2 23100 medkoo.com
JAK3 4 ashpublications.orgdcchemicals.com
2.8 guidetoimmunopharmacology.org

It is noteworthy that some studies report significantly different IC50 values, which may reflect different experimental setups or the use of the term "pan-JAK inhibitor" to describe its ability to inhibit all JAKs, even if with much lower potency for some members. medkoo.com In cell-based assays measuring JAK3-dependent signaling, IC50 values were in the 100-200 nM range. researchgate.net A JAK1/3-dependent whole blood assay yielded an IC50 of 121 nM. ashpublications.org

PF-956980 functions as a reversible, ATP-competitive inhibitor. nih.govguidetopharmacology.orgguidetomalariapharmacology.org This mechanism involves the compound binding to the ATP-binding pocket of the kinase's catalytic domain. By occupying this site, PF-956980 prevents the natural substrate, ATP, from binding, thereby blocking the phosphotransferase activity of the kinase and inhibiting the downstream signaling cascade. nih.govguidetopharmacology.org This competitive and reversible nature is a key feature of its interaction with its target kinases. guidetopharmacology.org

Biochemical Kinase Inhibition Profiling (e.g., IC50 values)

Downstream Signaling Pathway Modulation

By inhibiting JAK kinases, PF-956980 effectively modulates the downstream signaling pathways they control, most notably the JAK/STAT pathway. This pathway is critical for transmitting signals from cytokine and growth factor receptors to the nucleus, leading to changes in gene expression. mdpi.com

A primary consequence of JAK inhibition by PF-956980 is the suppression of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation. The specific STAT proteins affected can depend on the cell type and the stimulating cytokine.

In Chronic Lymphocytic Leukemia (CLL) Cells: PF-956980 completely abolished the phosphorylation of STAT6 induced by interleukin-4 (IL-4). researchgate.netashpublications.org It also blocked both constitutive and IL-4-induced STAT3 phosphorylation in these cells. researchgate.net

In Rheumatoid Synovial Fibroblasts: When stimulated with oncostatin-M, PF-956980 suppressed the activation of STAT-1 and STAT-5 but, in contrast to its effect in CLL cells, did not affect STAT-3 activation. ebi.ac.uknih.gov

In Airway Epithelial Cells: The compound inhibited STAT-1 phosphorylation that was stimulated by interferon-gamma (IFNγ) alone or in combination with tumor necrosis factor-alpha (TNFα). plos.orgplos.org It also suppressed IFNγ + TNFα-stimulated STAT-3 DNA binding. plos.org

In Sputum Macrophages: In a flow cytometry-based assay, PF-956980 was shown to completely inhibit IFNγ-stimulated STAT1 phosphorylation. bmj.com

Beyond acute inhibition of signaling, PF-956980 exerts a unique and significant effect on the expression levels of its target kinases and downstream genes.

A key finding is that PF-956980 selectively downregulates the mRNA of JAK2 and JAK3. nih.govresearchgate.net This leads to a time-dependent reduction in the endogenous protein levels of JAK2 and JAK3 in human primary immune cells, while the levels of JAK1 and TYK2 remain unchanged. nih.govresearchgate.netebi.ac.ukacs.org This dual action—inhibiting kinase activity and reducing kinase expression—distinguishes it from other JAK inhibitors like tofacitinib (B832). guidetopharmacology.org

Furthermore, PF-956980 impacts the expression of various downstream effector genes:

In CLL cells, it blocks the IL-4-induced upregulation of anti-apoptotic proteins Mcl-1 and Bcl-XL. researchgate.netashpublications.org It also abrogates the broader gene expression changes induced by IL-4. plos.org

In oncostatin-M-stimulated synovial fibroblasts, it suppressed the gene expression of MCP-1 but not SAA1/2. nih.gov

In airway epithelial cells, PF-956980 inhibited the expression of the chemokine genes CXCL9, CXCL10, and CXCL11. plos.orgplos.org

In glioblastoma cells, treatment with PF-956980 resulted in the downregulation of stem cell markers such as CD44 and NESTIN. mdpi.com

Impact on STAT Protein Phosphorylation (e.g., STAT-1, STAT-3)

Cellular Target Engagement Assays

Confirming that a compound reaches and interacts with its intended target within a living cell is crucial. Various cellular target engagement assays have been employed to validate the activity of PF-956980.

One primary method involves measuring the inhibition of downstream signaling events. For instance, studies have used the reversal of IL-4-induced resistance to cytotoxic drugs in CLL cells as a functional readout of target engagement. ashpublications.orgnih.gov Assays for apoptosis, such as annexin (B1180172) V binding and cleavage of poly(ADP-ribose) polymerase, confirmed that PF-956980 effectively blocks the cytoprotective signals in a cellular context. ashpublications.orgnih.gov

Flow cytometry has been developed into a robust method for quantifying target engagement by measuring the phosphorylation status of intracellular proteins in specific cell populations. bmj.com This technique was used to demonstrate that PF-956980 inhibits STAT1 phosphorylation in sputum macrophages from COPD patients, providing a direct measure of its pharmacodynamic activity in clinically relevant samples. bmj.com

More advanced techniques are also being explored to overcome challenges like low membrane permeability, which can obscure the true cellular potency of a compound. researchgate.net The Cell Squeeze® platform, for example, mechanically delivers inhibitors into primary cells, allowing for a more accurate assessment of intracellular target engagement by bypassing membrane transport limitations. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
PF-956980 hydrate (B1144303)
Adenosine triphosphate (ATP)
Chlorambucil (B1668637)
CP-690550 (Tofacitinib)
Dexamethasone
Fludarabine (B1672870)
Nutlin 3
Oncostatin-M
PF-1367550
WHI-P131

Kinase Activity Assays in Cellular Contexts

The inhibitory activity of PF-956980 has been quantified in various cellular models, demonstrating its ability to suppress cytokine-driven signaling pathways. In cellular assays, PF-956980 has reported IC₅₀ values of 22 nM for JAK3 and 188 nM for JAK2. rcsb.org Another study reported an IC₅₀ of 4 nM for JAK3. ashpublications.org

In human airway epithelial cells (BEAS-2B), PF-956980 was shown to inhibit the phosphorylation of STAT1 stimulated by interferon-gamma (IFNγ) alone or in combination with tumor necrosis factor-alpha (TNFα). The IC₅₀ values for this inhibition were 0.94 µM and 0.84 µM, respectively. rcsb.orgnih.gov This inhibition of STAT1 phosphorylation led to a concentration-dependent suppression of the release of inflammatory chemokines CXCL9, CXCL10, and CXCL11. rcsb.orgebi.ac.uk

Studies using cells from chronic lymphocytic leukemia (CLL) patients showed that PF-956980 effectively blocks the interleukin-4 (IL-4) induced phosphorylation of STAT6. guidetopharmacology.orgnih.gov Concentrations between 0.3 µM and 1 µM were sufficient to completely abolish this IL-4-induced phosphorylation. researchgate.net This action reversed the IL-4-mediated resistance of CLL cells to certain cytotoxic agents. guidetopharmacology.orgnih.gov The IC₅₀ values for inhibiting JAK3-dependent signaling in these cell-based assays were reported to be in the 100-200 nM range. researchgate.net

In research on rheumatoid arthritis, PF-956980 was tested on rheumatoid synovial fibroblasts. In this model, the compound selectively prevented STAT1 and STAT5 activation induced by oncostatin-M (OSM), but it did not affect the activation of STAT3. nih.gov This highlights the compound's differential effects on various STAT proteins depending on the cellular context and signaling pathway. nih.gov Furthermore, PF-956980 has demonstrated high selectivity, showing little to no activity (IC₅₀ >30μM) against a broad panel of other kinases, including AKT, Aurora A, IKKβ, and MAPK1. rcsb.org

Inhibitory Activity of PF-956980 in Cellular Assays
Target/ProcessCell ModelStimulusIC₅₀ ValueReference
JAK3Cellular AssayN/A4 nM ashpublications.org
JAK3Cellular AssayN/A22 nM rcsb.org
JAK2Cellular AssayN/A188 nM rcsb.org
STAT1 PhosphorylationBEAS-2B Human Airway Epithelial CellsIFNγ0.94 µM rcsb.orgnih.gov
STAT1 PhosphorylationBEAS-2B Human Airway Epithelial CellsIFNγ + TNFα0.84 µM rcsb.orgnih.gov
JAK3-dependent SignalingChronic Lymphocytic Leukemia (CLL) CellsIL-4100-200 nM researchgate.net

Protein-Ligand Interaction Studies in Research Models

The direct binding of PF-956980 to its kinase target has been elucidated through protein-ligand interaction studies. A key research model is the X-ray crystal structure of the human Tyrosine-protein kinase JAK2 domain in complex with PF-956980. This structure is available in the Protein Data Bank (PDB) under the accession code 5TQ6 . ebi.ac.ukrcsb.orgnih.gov In this entry, PF-956980 is identified by the ligand code 7GV . rcsb.orgebi.ac.uknih.gov

This structural data confirms that PF-956980 engages with the kinase domain of JAK2 as an ATP-competitive inhibitor. wikipedia.orgresearchgate.net Like other pyrrolopyrimidine-based kinase inhibitors, PF-956980 binds within the ATP-binding pocket of the enzyme. wikipedia.orgacs.org The pyrrolopyrimidine core is a critical pharmacophore that mimics the purine (B94841) ring of ATP. wikipedia.org This moiety typically forms key hydrogen bond interactions with the main chain atoms of amino acid residues in the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. nih.govacs.org For JAK2, these hinge residues are Glu930 and Leu932. nih.gov This interaction effectively anchors the inhibitor in the active site, preventing the binding and hydrolysis of ATP and thus blocking the phosphotransferase activity of the kinase. wikipedia.orgnih.gov The various substituents on the pyrrolopyrimidine scaffold of PF-956980 make additional contacts with other residues in the ATP-binding pocket, contributing to its potency and selectivity profile. nih.gov

Compound Names

Common NameFull Chemical Name
PF-956980 hydrate{(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-pyrrolidin-1-yl-methanone hydrate
Oncostatin-MOncostatin-M
Interferon-gammaInterferon-gamma
Interleukin-4Interleukin-4
Tumor necrosis factor-alphaTumor necrosis factor-alpha

Preclinical Pharmacological Evaluation of Pf 956980 Hydrate

In Vitro Efficacy in Disease-Relevant Cellular Models

PF-956980 hydrate (B1144303) has demonstrated significant activity in various in vitro models relevant to inflammatory and autoimmune diseases, as well as certain cancers. Its mechanism of action primarily involves the inhibition of the Janus kinase (JAK) signaling pathway, which is crucial for cytokine-mediated cellular responses.

Inhibition of Cytokine-Induced Cell Proliferation (e.g., IL-2-induced in mouse F7 cells)

PF-956980 has been shown to inhibit interleukin-2 (B1167480) (IL-2)-induced cell proliferation in mouse F7 cells. google.com This inhibitory effect is a key indicator of its potential as an immunosuppressive agent, as IL-2 is a critical cytokine for the proliferation of T-lymphocytes, which play a central role in the adaptive immune response. One study reported that a related JAK3 inhibitor, PS020613, which has a similar mechanism of action, inhibited IL-2-induced cell proliferation in mouse F7 cells with an IC50 value of 64 nM. google.com

Modulation of Inflammatory Mediator Release (e.g., CXCL9, CXCL10, CXCL11 from airway epithelial cells)

PF-956980 has been shown to effectively suppress the release of key inflammatory chemokines from human airway epithelial cells. nih.govresearchgate.net Specifically, it inhibits the release of CXCL9, CXCL10, and CXCL11, which are chemokines that attract CD8+ T-cells, contributing to the pathophysiology of conditions like Chronic Obstructive Pulmonary Disease (COPD). researchgate.net

In studies using both the BEAS-2B cell line and primary human airway epithelial cells, PF-956980 attenuated the release of these chemokines stimulated by interferon-gamma (IFNγ) alone or in combination with tumor necrosis factor-alpha (TNFα). nih.govresearchgate.net This suppression was observed in a concentration-dependent manner and was attributed to the inhibition of the JAK-STAT signaling pathway, as evidenced by the reduced phosphorylation of STAT1 and subsequent decrease in STAT1 DNA binding. nih.govplos.org The inhibitory effects were achieved by reducing the gene transcription of these chemokines. nih.gov

A comparative study showed that while both PF-956980 and another pan-JAK inhibitor, PF-1367550, suppressed this inflammatory response, PF-1367550 was found to be approximately 50-65 times more potent than PF-956980. nih.govresearchgate.net

Below is a data table summarizing the IC50 values for PF-956980 on chemokine release from BEAS-2B cells.

StimulantChemokineIC50 (μM)
IFNγCXCL91.1 ± 0.3
IFNγCXCL101.2 ± 0.2
IFNγCXCL111.4 ± 0.2
IFNγ + TNFαCXCL91.5 ± 0.4
IFNγ + TNFαCXCL101.3 ± 0.3
IFNγ + TNFαCXCL111.6 ± 0.3

Data adapted from a 2015 study on the effect of JAK inhibitors on chemokine release. nih.gov

Reversal of Cellular Cytoprotection (e.g., in chronic lymphocytic leukemia cells)

PF-956980 has demonstrated the ability to reverse the protective effects of the microenvironment on chronic lymphocytic leukemia (CLL) cells. nih.gov In CLL, malignant cells receive pro-survival signals from surrounding cells, such as activated T-lymphocytes, which secrete cytokines like interleukin-4 (IL-4). nih.gov IL-4 can induce resistance to conventional cytotoxic drugs. nih.gov

Research has shown that IL-4 induces the phosphorylation and activation of STAT6 in CLL cells, leading to the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-X(L). nih.gov PF-956980 was found to block these IL-4-induced events. nih.gov Consequently, it reversed the resistance to cytotoxic agents such as fludarabine (B1672870) and chlorambucil (B1668637) that was induced by IL-4. nih.gov This was confirmed through various assays for apoptosis, including annexin (B1180172) V binding and cleavage of poly(ADP-ribose) polymerase. nih.gov

Furthermore, co-culture of CLL cells with bone marrow stromal cells in the presence of supernatants from activated T-lymphocyte cultures also protected the CLL cells from chlorambucil-induced apoptosis, and this protection was reversed by PF-956980. nih.gov These findings suggest a potential therapeutic role for PF-956980 in overcoming microenvironment-mediated drug resistance in CLL. nih.gov

In Vivo Efficacy Studies in Non-Human Disease Models

The in vitro efficacy of PF-956980 has been further supported by its performance in various preclinical animal models of disease.

Immunosuppressive Effects in Animal Models (e.g., delayed-type hypersensitivity reaction)

PF-956980 has shown efficacy in in vivo models of immune response, such as the delayed-type hypersensitivity (DTH) reaction in mice. researchgate.net The DTH response is a T-cell-mediated immune reaction that is a hallmark of various inflammatory and autoimmune conditions. The effectiveness of PF-956980 in this model further underscores its potential as an immunosuppressive agent for treating such diseases. researchgate.netgoogleapis.com

Anti-Inflammatory Effects in Preclinical Models (e.g., arthritis rat models for related compounds)

While specific data on PF-956980 in arthritis rat models is not detailed in the provided search results, a closely related compound, CP-690550, has demonstrated therapeutic effects in both adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) rat models. google.com Given that PF-956980 is an analog of CP-690550 with improved JAK3 specificity, it is plausible that it would exhibit similar or enhanced anti-inflammatory effects in such models. google.com The anti-inflammatory mechanisms of JAK inhibitors in arthritis models are attributed to the reduction of pro-inflammatory cytokines and inhibition of antigen-induced T-cell proliferation.

Exploration in Preclinical Oncological Models

PF-956980, a selective inhibitor of Janus kinase 3 (JAK3), has been investigated in preclinical settings to determine its potential as an anti-cancer agent, primarily focusing on hematological malignancies and its immunomodulatory effects within the tumor microenvironment.

In models of Chronic Lymphocytic Leukemia (CLL), PF-956980 has demonstrated the ability to counteract the protective effects of the tumor microenvironment. nih.govashpublications.org Interleukin-4 (IL-4), a cytokine often present in the vicinity of CLL cells, can induce resistance to conventional cytotoxic drugs. nih.gov Studies have shown that PF-956980 effectively blocks the signaling pathway initiated by IL-4. nih.govashpublications.org Specifically, it inhibits the IL-4-induced phosphorylation and subsequent activation of the STAT6 transcription factor. nih.gov This action leads to the prevention of the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-X(L), thereby reversing the drug resistance conferred by IL-4. nih.gov In co-culture systems that mimic the bone marrow microenvironment, PF-956980 was able to reverse the protective effects conferred by bone marrow stromal cells and activated T-lymphocytes, leading to increased apoptosis of CLL cells when combined with cytotoxic agents like chlorambucil and fludarabine. nih.gov

Beyond its direct effects on cancer cells, PF-956980 has been shown to modulate the function of immune cells that play a critical role in tumor progression. One such cell type is the myeloid-derived suppressor cell (MDSC), which is known to suppress anti-tumor immunity. In vitro studies have indicated that PF-956980 can induce the differentiation of MDSCs. mdpi.combiomolther.org By promoting the differentiation of these immature myeloid cells, PF-956980 may potentially reduce the immunosuppressive capacity of the tumor microenvironment. mdpi.comnih.gov

While not a direct oncological model, the efficacy of PF-956980 in a murine model of delayed-type hypersensitivity demonstrates its in vivo activity as an inhibitor of T-cell-mediated immune responses. researchgate.net

Preclinical Pharmacokinetic and Biotransformation Characteristics

Detailed preclinical pharmacokinetic and biotransformation data for PF-956980 hydrate are not extensively available in the public domain. The following sections outline the typical studies conducted for a compound at this stage of development; however, specific data for this compound remains largely proprietary.

In Vitro Metabolic Stability and Enzyme Metabolism Studies

There is limited publicly available information on the in vitro metabolic stability of this compound. Typically, such studies involve incubating the compound with liver microsomes from different species (e.g., rat, human) to determine its metabolic half-life. nih.govnih.gov This provides an early indication of its clearance in the body.

Furthermore, identification of the specific cytochrome P450 (CYP) enzymes responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions. pharmgkb.orgnih.gov While it is known that many small molecule inhibitors are metabolized by the CYP3A4 enzyme, specific studies identifying the CYP isoforms that metabolize PF-956980 have not been published.

Absorption and Distribution Studies in Animal Models

Comprehensive in vivo studies detailing the absorption and distribution of this compound in animal models have not been reported in publicly accessible literature. Such studies are critical to understanding the bioavailability of the compound after oral administration and its distribution to various tissues, including the tumor site. scribd.com

Pharmacodynamic Markers in Preclinical Models

Biomarker Identification for Target Engagement in Animal Tissues

The primary pharmacodynamic marker for PF-956980 is the inhibition of the phosphorylation of STAT proteins downstream of JAK3. Given the selectivity of PF-956980 for JAK3, the most relevant biomarker is the phosphorylation of STAT6 (pSTAT6), particularly in response to IL-4 stimulation. nih.gov

In vitro studies with CLL cells have clearly demonstrated that PF-956980 inhibits IL-4-induced STAT6 phosphorylation in a dose-dependent manner. researchgate.net This serves as a direct indicator of target engagement.

Table 1: In Vitro Inhibition of IL-4-Induced STAT6 Phosphorylation by PF-956980 in CLL Cells

PF-956980 Concentration Inhibition of STAT6 Phosphorylation
0.1 µM ~60%
0.3 µM - 1.0 µM Complete Inhibition

Data derived from in vitro studies on primary CLL cells stimulated with IL-4. researchgate.net

In addition to pSTAT6, PF-956980 has also been shown to abolish constitutive STAT3 phosphorylation in some CLL isolates. researchgate.net The inhibition of IL-2-induced STAT5 phosphorylation by PF-956980 has also been documented in T-cell lines. colab.ws

While these in vitro studies provide strong evidence of target engagement, specific in vivo data demonstrating the modulation of these pharmacodynamic markers in tumor tissue or the tumor microenvironment from animal models treated with PF-956980 are not widely available. A related compound, CP-690,550, has been shown to suppress STAT1-dependent genes in the joint tissue of a rat model of arthritis, correlating with its therapeutic efficacy and inhibition of JAK1 and JAK3 signaling. nih.govresearchgate.net This suggests that similar tissue-level pharmacodynamic assessments would be critical in the preclinical oncological evaluation of PF-956980.

Correlation of Compound Exposure with Biological Response in Preclinical Systems

The preclinical pharmacological evaluation of this compound demonstrates a clear correlation between compound exposure and biological response across various in vitro and in vivo systems. As a potent and selective inhibitor of Janus Kinase 3 (JAK3), its activity is primarily linked to the modulation of cytokine signaling pathways that are dependent on this enzyme. researchgate.netnih.govgoogle.com

In preclinical models of Chronic Lymphocytic Leukemia (CLL), exposure to PF-956980 directly correlates with the inhibition of the Interleukin-4 (IL-4) signaling cascade. nih.govashpublications.org IL-4 is a cytokine known to promote the survival of malignant CLL cells. Its signaling is mediated through the JAK3/STAT6 pathway. Treatment of CLL cells with PF-956980 resulted in a concentration-dependent inhibition of IL-4-induced phosphorylation of STAT6. nih.govresearchgate.net This blockade of a key signaling node was functionally correlated with significant biological outcomes. Specifically, the IL-4-induced resistance of CLL cells to standard cytotoxic agents, such as fludarabine and chlorambucil, was reversed by PF-956980 in a dose-dependent manner. nih.govashpublications.org This reversal of drug resistance underscores a direct link between the compound's exposure, its molecular action on JAK3, and a therapeutically relevant cellular response. nih.govresearchgate.net

The relationship between PF-956980 concentration and the inhibition of IL-4-induced STAT6 phosphorylation is detailed below:

PF-956980 Concentration (µM)Inhibition of STAT6 PhosphorylationBiological Response in CLL Cells
0.1~60% inhibition. researchgate.netEvident reversal of drug resistance. researchgate.net
0.3 - 1.0Complete inhibition. researchgate.netIncreasing induction of apoptosis in drug-resistant cells. researchgate.net

Further studies in rheumatoid synovial fibroblasts have shown that PF-956980 selectively inhibits the activation of STAT1 and STAT5, which are downstream of JAK3, without affecting STAT3 activation. nih.gov This exposure led to the significant suppression of Monocyte Chemoattractant Protein-1 (MCP-1) gene expression, a key chemokine in inflammatory processes. nih.gov However, it did not block the expression of Serum Amyloid A1/2 (SAA1/2) genes, which are more dependent on STAT3 signaling. nih.gov This demonstrates that the biological response to PF-956980 is highly specific to the signaling pathways it targets.

In a murine model of delayed-type hypersensitivity, in vivo exposure to PF-956980 was effective at inhibiting the inflammatory response. researchgate.netnih.gov A clear correlation was observed where intravenous administration of the compound inhibited sheep red blood cell-induced paw swelling, demonstrating that systemic exposure translates to an anti-inflammatory effect in a complex in vivo system. nih.govd-nb.info

The cellular and whole blood activity of PF-956980 has been shown to parallel its potency and selectivity in enzyme assays, reinforcing the direct correlation between compound exposure and biological effect. researchgate.netcolab.ws

Computational and Structural Biology Insights for Pf 956980 Hydrate

Molecular Modeling and Docking Simulations with Kinase Domains

The understanding of the binding mechanism of PF-956980 hydrate (B1144303) at the molecular level is significantly enhanced through computational techniques like molecular modeling and docking simulations. These methods provide insights into the specific interactions between the inhibitor and the ATP-binding pocket of its target kinases, primarily Janus kinase 3 (JAK3).

Molecular docking studies on compounds structurally similar to PF-956980 targeting the JAK3 kinase domain reveal a common binding motif. These simulations typically position the inhibitor within the ATP-binding site, where it forms key interactions with amino acid residues crucial for kinase activity. For instance, in silico models of related pyrimidine-based inhibitors docked into the JAK3 kinase domain (PDB ID: 5TOZ) show that the pyrimidine (B1678525) core acts as a scaffold. lookchem.com The nitrogen atoms within the pyrimidine ring often form hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues, such as Met902 and Glu903 in JAK3. lookchem.commdpi.com

Furthermore, the various substituents on the core structure of PF-956980 contribute to its potency and selectivity. The pyrrolopyrimidine group is predicted to form additional hydrogen bonds and hydrophobic interactions within the active site. lookchem.comnih.gov Molecular dynamics simulations of inhibitors bound to JAK3 have highlighted the stability of these interactions and the importance of residues like Leu828, Val836, Ala853, Lys855, Leu905, Cys909, and Arg953 in forming a stable binding pocket. mdpi.com The unique presence of certain residues in the JAK3 binding site, such as Cys909, compared to other JAK family members, is a key determinant of the selective inhibition profile of compounds like PF-956980. mdpi.comresearchgate.net

Interactive Data Table: Key Residues in the JAK3 Active Site Interacting with Inhibitors

ResidueInteraction TypeRole in Binding
Met902Hydrogen Bond (Backbone NH)Hinge region interaction, key for anchoring the inhibitor.
Glu903Hydrogen Bond (Backbone CO)Hinge region interaction, crucial for inhibitor orientation.
Leu905Hydrogen BondPart of the hinge region, contributes to stable binding.
Cys909Van der WaalsUnique residue in JAK3, key for selectivity over other JAKs.
Leu828HydrophobicForms part of the hydrophobic pocket, enhancing binding affinity.
Val836HydrophobicContributes to the hydrophobic interactions with the inhibitor.
Ala853HydrophobicPart of the hydrophobic pocket, stabilizes the inhibitor complex.
Lys855Hydrogen BondForms interactions with the solvent front portion of the inhibitor.
Arg953Hydrogen BondInteracts with the inhibitor, contributing to binding affinity.
Asp967Hydrogen BondForms interactions with the inhibitor, contributing to binding affinity.

Rational Design Strategies Based on Structural Information

PF-956980 hydrate was developed through a rational design strategy, building upon the structure of an earlier JAK inhibitor, CP-690550 (Tofacitinib). google.com The primary goal of this design process was to improve the selectivity of the inhibitor for JAK3 over other Janus kinases, particularly JAK1 and JAK2. google.comguidetoimmunopharmacology.org

The development of PF-956980 involved structural modifications to the core scaffold of CP-690550. While specific details of the design process are proprietary, the improved JAK3 specificity of PF-956980 suggests that the modifications were aimed at exploiting the subtle differences in the ATP-binding sites of the JAK kinase family. google.comguidetoimmunopharmacology.org This structure-activity relationship (SAR) driven approach likely involved synthesizing and testing a series of analogs to identify the compound with the optimal balance of potency and selectivity.

The success of this rational design is evident in the reported inhibitory concentrations (IC50) of PF-956980 against different kinases. While it retains high potency against JAK3, its activity against other kinases is significantly reduced compared to its parent compound. nih.govacs.org This enhanced selectivity is crucial for its use as a chemical probe to specifically investigate the biological roles of JAK3. acs.org

Interactive Data Table: Kinase Inhibition Profile of PF-956980 and Related Compounds

CompoundTarget KinaseIC50 (nM)Reference
PF-956980 JAK3 4 nih.gov
CP-690550 (Tofacitinib)JAK31 nih.gov
PF-956980JAK1>1000 acs.org
CP-690550 (Tofacitinib)JAK155 acs.org
PF-956980JAK2188 acs.org
CP-690550 (Tofacitinib)JAK220 acs.org

Protein-Ligand Co-Crystal Structure Analysis (if available for related compounds or the compound itself)

While a publicly available co-crystal structure of this compound specifically bound to a kinase domain could not be identified in the search, analysis of co-crystal structures of closely related inhibitors provides valuable insights into its likely binding mode. The Protein Data Bank (PDB) contains structures of other inhibitors, including pan-JAK inhibitors, in complex with kinase domains such as JAK2 (e.g., PDB ID: 5TQ6). ebi.ac.uk

Analysis of these related structures reveals conserved binding features that are likely shared by PF-956980. The inhibitors typically occupy the ATP-binding pocket, with the core heterocyclic scaffold forming hydrogen bonds with the hinge region of the kinase. The substituents on the core then extend into different sub-pockets, where they make specific interactions that determine the inhibitor's potency and selectivity.

Comparative Preclinical Research and Drug Discovery Context

Comparison of PF-956980 Hydrate (B1144303) with Other Preclinical JAK Inhibitors

PF-956980 hydrate has been a subject of significant interest in preclinical research, often compared with other Janus kinase (JAK) inhibitors to understand its relative potency and selectivity. Initially recognized as a selective inhibitor of JAK3, PF-956980 is structurally related to tofacitinib (B832) (CP-690550), a compound that has advanced to clinical trials for conditions like rheumatoid arthritis and allograft rejection prevention. ebi.ac.ukashpublications.org

In comparative studies, PF-956980 demonstrated nanomolar potency against JAK3. ashpublications.org However, further research has revealed a more complex profile, with some studies describing it as a pan-JAK inhibitor. nih.govnih.gov One study reported IC50 values of 2.2, 23.1, and 59.9 μM for JAK1, JAK2, and JAK3, respectively, indicating a broader spectrum of activity than initially thought. medkoo.com Another study showed it had an IC50 of 22 nM for JAK3 and 188 nM for JAK2 in a cellular assay. nih.gov

When evaluated alongside other JAK inhibitors like tofacitinib and INCB028050 in oncostatin-M (OSM)-stimulated rheumatoid synovial fibroblasts, PF-956980 showed distinct effects. nih.gov While tofacitinib and INCB028050 suppressed the activation of JAK1, JAK2, and JAK3, PF-956980 efficiently blocked only JAK3 phosphorylation. nih.gov This translated to differential effects on downstream signaling; PF-956980 inhibited STAT1 and STAT5 activation but not STAT3 activation, which remained sensitive to tofacitinib and INCB028050. nih.gov These findings suggest that for controlling the full proinflammatory cascade in rheumatoid arthritis, broader JAK inhibition, including JAK1 and JAK2, may be necessary. nih.gov

In a comparison with a novel pan-JAK inhibitor, PF-1367550, PF-956980 was found to be less potent in suppressing the release of CXCL9, CXCL10, and CXCL11 from human lung epithelial cells. nih.govresearchgate.net PF-1367550 was approximately 50-65 times more potent than PF-956980 in this model. researchgate.net

It's also noteworthy that some compounds widely used as putative JAK3 inhibitors, such as WHI-P131 and WHI-P154, were found to be neither potent nor specific in comparative assays, further highlighting the relative selectivity of PF-956980 in early studies. ashpublications.org

Table 1: Comparative Inhibitory Activity of PF-956980 and Other JAK Inhibitors

Compound Target(s) IC50 / Potency Cellular Assay Context Reference
PF-956980 JAK3 4 nM In vitro kinase assay ashpublications.org
JAK1, JAK2, JAK3 2.2, 23.1, 59.9 µM Not specified medkoo.com
JAK3 22 nM Cellular assay nih.gov
JAK2 188 nM Cellular assay nih.gov
Tofacitinib (CP-690,550) JAK1, JAK2, JAK3 Not specified OSM-stimulated rheumatoid synovial fibroblasts nih.gov
INCB028050 JAK1, JAK2, JAK3 Not specified OSM-stimulated rheumatoid synovial fibroblasts nih.gov
PF-1367550 pan-JAK ~50-65 fold more potent than PF-956980 Human lung epithelial cells researchgate.net
WHI-P131 JAK3 19.2 µM In vitro kinase assay ashpublications.org
WHI-P154 JAK3 1.8 µM In vitro kinase assay ashpublications.org

Assessment of Selectivity Profile Against Other Kinases and Off-Targets

The selectivity of a kinase inhibitor is a critical factor in its potential as a research tool and therapeutic agent. PF-956980 has been evaluated against panels of kinases to determine its specificity. ebi.ac.ukashpublications.org In an early assessment against 30 different kinases, PF-956980 was found to have nanomolar potency specifically against JAK3, with only modest inhibition of protein kinase A (PKA) at 6.7 μM and LCK at 10.9 μM. ashpublications.org

Further studies have supported its limited activity against a range of other kinases. nih.gov For instance, it was shown to have minimal effect on kinases such as AKT, GSK3β, IKKβ, IKKi, MAPK1, MAPKAP-K2, MASK, MET, and ROCK1. nih.gov

However, the designation of PF-956980 as "JAK3-selective" has been nuanced by subsequent findings. nih.gov Research has indicated that it acts as a pan-JAK ATP-competitive inhibitor. nih.govacs.org More uniquely, it was discovered that PF-956980 causes a selective, time-dependent reduction of endogenous JAK2 and JAK3 protein and mRNA levels in human primary immune cells, while JAK1 and TYK2 levels remain unchanged. nih.govacs.org This suggests a mechanism beyond simple kinase inhibition, involving the downregulation of the kinase protein itself. nih.gov

In the context of chronic lymphocytic leukemia (CLL), PF-956980 was shown to block interleukin-4 (IL-4) induced phosphorylation of STAT6, a key downstream effector of JAK3. nih.govresearchgate.net This action reversed the resistance to cytotoxic drugs like fludarabine (B1672870) and chlorambucil (B1668637) that is conferred by IL-4 signaling. nih.gov

Table 2: Selectivity Profile of PF-956980 Against Various Kinases

Kinase Family Specific Kinases Activity/Potency Reference
JAK Family JAK1 IC50: 2.2 µM medkoo.com
JAK2 IC50: 23.1 µM / 188 nM (cellular) nih.govmedkoo.com
JAK3 IC50: 59.9 µM / 4 nM / 22 nM (cellular) ashpublications.orgnih.govmedkoo.com
TYK2 Unchanged protein levels nih.govacs.org
Other Kinases PKA Modest inhibition (IC50: 6.7 µM) ashpublications.org
LCK Modest inhibition (IC50: 10.9 µM) ashpublications.org
AKT, GSK3β, IKKβ, IKKi, MAPK1, etc. No effect nih.gov

Role as a Chemical Probe in Kinase Biology Research

PF-956980 has been utilized as a chemical probe in numerous cell-based experiments to investigate the roles of JAK signaling pathways. nih.govacs.org Its initial characterization as a potent and specific JAK3 inhibitor made it a valuable tool for dissecting the specific functions of this kinase. ashpublications.orgresearchgate.net

For example, its ability to block IL-4-mediated signaling in chronic lymphocytic leukemia (CLL) cells provided a preclinical rationale for the therapeutic use of JAK3 inhibitors to overcome microenvironment-induced drug resistance. medkoo.comnih.govuva.nl By inhibiting JAK3, PF-956980 prevented the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-X(L), thereby restoring sensitivity to cytotoxic agents. nih.gov

In studies on rheumatoid synovial fibroblasts, PF-956980 was used to differentiate the roles of JAK3 from other JAK family members. nih.gov These experiments demonstrated that selective JAK3 inhibition was sufficient to suppress STAT1 and STAT5 activation and subsequent MCP-1 expression, but insufficient to block STAT3-dependent signaling, which requires inhibition of JAK1 and/or JAK2. nih.gov This highlights its utility in teasing apart the specific contributions of different JAKs to inflammatory processes.

More recent research has refined our understanding of PF-956980's mechanism, showing that it not only acts as an ATP-competitive inhibitor but also selectively downregulates JAK2 and JAK3 protein levels. nih.govacs.org This dual action provides a unique tool for studying the consequences of reducing both the activity and the expression of these kinases, opening up new avenues for therapeutic development. nih.gov This discovery underscores the importance of thoroughly characterizing chemical probes, as their activities can be more complex than initially perceived. nih.govacs.org

Advanced Methodologies in Studying Pf 956980 Hydrate

Quantitative Bioanalytical Methods for Preclinical Research Samples

Quantitative bioanalytical methods are fundamental to preclinical research, enabling the measurement of a drug's concentration in biological matrices. For a small molecule inhibitor such as PF-956980, these techniques are essential for determining its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).

In the preclinical evaluation of kinase inhibitors, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique. This method offers high sensitivity and selectivity, allowing for the precise quantification of the parent drug and its metabolites in complex biological samples like plasma, blood, and tissue homogenates. While specific published protocols for PF-956980 are not detailed in the provided sources, the standard approach would involve:

Sample Preparation: Extraction of PF-956980 from the biological matrix using methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) system to separate PF-956980 from endogenous components of the sample.

Mass Spectrometric Detection: Ionization of the compound and detection using a tandem mass spectrometer, which provides the high selectivity needed to distinguish the analyte from other substances.

These methods are critical in preclinical studies, such as those investigating the effects of PF-956980 in chronic lymphocytic leukemia (CLL) models, to correlate the observed pharmacological effects with specific concentrations of the compound. nih.govashpublications.org

Table 1: Standard Bioanalytical Approaches in Preclinical Small Molecule Research

Method Purpose Key Advantages
LC-MS/MS Quantifying drug and metabolite levels in biological fluids. High sensitivity, high selectivity, high throughput.
HPLC-UV Drug quantification when high sensitivity is not required. Robust, less complex than MS.

| In Vitro ADME Assays | Screening for metabolic stability, protein binding, and permeability. | Enables early assessment of drug-like properties. |

High-Throughput Screening and Lead Optimization Technologies Relevant to its Development

The discovery and development of targeted inhibitors like PF-956980 are heavily reliant on high-throughput screening (HTS) and subsequent lead optimization. HTS allows for the rapid assessment of large libraries of chemical compounds to identify initial "hits" that modulate the activity of a specific biological target. nih.gov

For a kinase inhibitor, an HTS campaign would typically involve biochemical assays designed to measure the enzymatic activity of the target kinase, in this case, Janus Kinase 3 (JAK3). Compounds that inhibit the kinase activity above a certain threshold are selected for further investigation.

Following the identification of initial hits, the process of lead optimization begins. This involves a multidisciplinary effort to chemically modify the hit compound to improve its therapeutic potential. The goals of lead optimization include:

Increasing Potency: Enhancing the compound's ability to inhibit the target at lower concentrations.

Improving Selectivity: Ensuring the compound inhibits the intended target (e.g., JAK3) without significantly affecting other related kinases (e.g., JAK1, JAK2, TYK2) or unrelated proteins, thereby minimizing potential off-target effects. ebi.ac.uk PF-956980 was noted for its improved selectivity for JAK3 compared to related compounds. google.com

Optimizing ADME Properties: Modifying the structure to achieve favorable pharmacokinetics, such as good oral bioavailability and an appropriate half-life. nih.gov

Reducing Potential Toxicity: Eliminating or modifying chemical groups associated with toxicity.

The development of PF-956980 as a selective JAK3 inhibitor is characteristic of a successful lead optimization program, where an initial chemical scaffold is refined to create a potent and selective pharmacological tool for preclinical studies. ebi.ac.ukgoogle.com

Advanced Cell Culture Models for Efficacy Assessment (e.g., 3D models, co-culture systems)

To better predict the clinical efficacy of a drug, researchers are moving beyond simple two-dimensional (2D) cell monocultures to more complex systems that recapitulate the tumor microenvironment (TME). uva.nl These advanced models were instrumental in evaluating the therapeutic potential of PF-956980.

A key challenge in treating cancers like chronic lymphocytic leukemia (CLL) is the protective effect conferred by the TME, which can lead to drug resistance. nih.govashpublications.org To model this, researchers have used co-culture systems. In studies involving PF-956980, CLL cells were co-cultured with bone marrow stromal cells, which are a critical component of the TME in leukemia. nih.gov

These co-culture experiments revealed that signals from the microenvironment, including those from activated T-lymphocytes, protected the CLL cells from apoptosis (programmed cell death) when treated with conventional cytotoxic drugs. nih.gov Specifically, the cytokine Interleukin-4 (IL-4), which is present in the TME, was shown to induce resistance to agents like fludarabine (B1672870) and chlorambucil (B1668637). nih.govashpublications.orgdovepress.com

The crucial finding was that PF-956980 could reverse this microenvironment-induced drug resistance. nih.govashpublications.org By inhibiting JAK3, a key component of the IL-4 signaling pathway, PF-956980 blocked the pro-survival signals and restored the sensitivity of the CLL cells to cytotoxic agents. nih.govdovepress.com This provides a strong preclinical rationale for using the compound to overcome environmental resistance factors. nih.gov While 3D culture models are increasingly recognized for their ability to mimic tissue architecture, the co-culture systems used to test PF-956980 represent a significant step in creating more clinically relevant in vitro efficacy assessments. uva.nlmdpi.com

Table 2: Findings from Advanced Cell Culture Models Studying PF-956980

Model System Key Observation Finding with PF-956980 Reference
CLL cells co-cultured with bone marrow stromal cells Stromal cells and T-cell derived signals provided protection from drug-induced apoptosis. PF-956980 reversed this protective effect. nih.gov
CLL cells treated with Interleukin-4 (IL-4) IL-4 induced resistance to cytotoxic drugs (fludarabine, chlorambucil). PF-956980 blocked IL-4 signaling and reversed the drug resistance. nih.govashpublications.org

| Rheumatoid synovial fibroblasts stimulated with Oncostatin M (OSM) | OSM-induced activation of STAT-3 was not inhibited by the selective JAK-3 inhibition of PF-956980. | PF-956980 prevented OSM-induced STAT-1/-5 activation and suppressed MCP-1 gene expression. | nih.gov |

Future Research Directions and Unexplored Potential of Pf 956980 Hydrate

Investigation in Novel Preclinical Disease Indications

The established mechanism of PF-956980, primarily as a JAK3 inhibitor with activity against other JAK family members, opens avenues for its investigation in a variety of disease contexts where JAK/STAT signaling is a critical driver of pathology. google.comopenaccessjournals.com

Autoimmune and Inflammatory Skin Disorders: The success of other JAK inhibitors in dermatology suggests a strong rationale for evaluating PF-956980 in preclinical models of conditions like psoriasis and vitiligo. google.comgoogleapis.com Patent filings have already listed PF-956980 as a potential JAK/STAT modulating compound for treating vitiligo. google.comgoogle.com Its ability to interfere with cytokine signaling that drives inflammatory cell infiltration and pathology in the skin warrants dedicated preclinical studies.

Inflammatory Respiratory Diseases: Analogs of PF-956980 have been specifically designed for inhaled delivery to treat inflammatory lung diseases. osti.govresearchgate.net This provides a strong impetus to investigate the potential of PF-956980 itself in preclinical models of chronic obstructive pulmonary disease (COPD) and asthma. Research has shown that JAK inhibitors can suppress the release of key chemokines from airway epithelial cells, suggesting a role in mitigating the inflammation characteristic of these conditions. nih.govnih.gov

Other Hematological Malignancies: While its role in chronic lymphocytic leukemia (CLL) is the most studied, the JAK/STAT pathway is crucial in other blood cancers. nih.govuva.nl Preclinical studies in multiple myeloma (MM) have shown that JAK1/JAK2 signaling contributes to tumor growth and immune evasion. nih.gov Investigating the efficacy of PF-956980 in preclinical MM models, particularly given its reported activity against JAK1 and JAK2, could uncover new therapeutic strategies. openaccessjournals.com

Transplant Rejection: The parent compound of PF-956980, CP-690,550, was evaluated for preventing allograft rejection. openaccessjournals.comaai.org Given that PF-956980 was developed as an analog with potentially improved specificity, revisiting its potential in preclinical models of solid organ transplant rejection is a logical future direction. google.com

Combination Preclinical Studies with Other Research Agents

A significant area of future research lies in combining PF-956980 with other targeted agents to enhance efficacy and overcome drug resistance. The primary rationale is to simultaneously block parallel or downstream survival signals that might compensate for the inhibition of a single pathway.

Preclinical work has already established a proof of concept for this approach. In CLL models, the tumor microenvironment provides protective signals, such as Interleukin-4 (IL-4), which can induce resistance to conventional cytotoxic agents. nih.gov Studies have demonstrated that PF-956980 can reverse this IL-4-induced resistance to drugs like fludarabine (B1672870) and chlorambucil (B1668637), providing a strong basis for its use in combination. nih.gov

Future preclinical combination studies could explore:

Pairing with BTK Inhibitors: In CLL, resistance to BTK inhibitors like ibrutinib (B1684441) can be mediated by signals that bypass BTK, including those from the IL-4 receptor that activate the JAK/STAT pathway. Combining PF-956980 with BTK inhibitors could represent a powerful strategy to prevent or overcome this form of resistance.

Combination with Other Targeted Agents in MM: In multiple myeloma, JAK inhibitors have been shown to enhance the anti-tumor effects of other drugs and may increase the expression of targets for antibody-based therapies, such as CD38. nih.gov Preclinical studies combining PF-956980 with anti-CD38 antibodies or other novel agents in MM are warranted.

Synergy with Immunomodulatory Drugs: The ability of JAK inhibitors to modulate the tumor microenvironment suggests potential synergy with immunomodulatory agents (IMiDs). nih.gov In preclinical models, combining PF-956980 with IMiDs could lead to more profound anti-tumor activity by simultaneously targeting tumor cells and enhancing anti-cancer immunity.

Potential Combination AgentDisease Indication (Preclinical)Scientific Rationale
Fludarabine, Chlorambucil, Nutlin 3Chronic Lymphocytic Leukemia (CLL)Overcome microenvironment (IL-4)-mediated resistance to cytotoxic agents and other novel drugs. nih.gov
BTK Inhibitors (e.g., Ibrutinib)Chronic Lymphocytic Leukemia (CLL)Block compensatory survival signals from the JAK/STAT pathway that can mediate resistance to BTK inhibition.
Anti-CD38 Antibodies (e.g., Daratumumab)Multiple Myeloma (MM)Potentially increase surface CD38 expression on myeloma cells, enhancing antibody-dependent cytotoxicity. nih.gov

Further Elucidation of Context-Dependent Biological Effects

Recent research indicates that the biological effects of JAK inhibitors, including PF-956980, are highly context-dependent, varying based on cell type, the specific cytokine stimulus, and the downstream signaling pathways involved. bmj.comfrontiersin.org Fully understanding these nuances is critical for predicting its activity and identifying the most relevant disease indications.

Key areas for future investigation include:

Defining Selectivity in Different Cellular Contexts: While initially described as a JAK3-selective inhibitor, other studies have reported that PF-956980 can act as a pan-JAK inhibitor or show inhibitory activity against JAK1 and JAK2. openaccessjournals.comwjgnet.com Further research is needed to systematically profile its inhibitory activity across a wide range of cell types (e.g., immune cells, stromal cells, epithelial cells) to build a comprehensive map of its functional selectivity.

Dissecting Differential STAT Activation: Preclinical studies in rheumatoid synovial fibroblasts demonstrated that PF-956980 blocked Oncostatin M-induced activation of STAT1 and STAT5, but not STAT3. wjgnet.com This differential effect on STAT protein activation is a critical finding. Future studies should explore this phenomenon in other disease models to understand how PF-956980 can selectively modulate downstream gene expression, suppressing some pro-inflammatory outputs while leaving others unaffected.

Investigating Non-Canonical Effects: Some research suggests that PF-956980 may have effects beyond direct ATP-competitive kinase inhibition. One study reported that it caused a selective reduction of endogenous JAK2 and JAK3 protein and mRNA levels in primary immune cells. This suggests a dual mechanism of action—kinase inhibition and protein downregulation—that warrants deeper investigation. Understanding the mechanisms behind this downregulation could reveal novel therapeutic strategies.

Development of Novel Analogs with Enhanced Preclinical Profiles

The chemical scaffold of PF-956980 has served as a valuable starting point for the development of new chemical entities with optimized properties for specific therapeutic applications. This process of analog development is a crucial future direction, aiming to improve potency, selectivity, and suitability for different diseases and delivery methods.

Notable examples that highlight this trajectory include:

PF-06263276: This pan-JAK inhibitor was developed from the same indazole series as PF-956980. osti.govcolab.ws It was specifically optimized for high potency and an increased duration of action, making it suitable for inhaled and topical delivery for treating inflammatory diseases of the lungs and skin. osti.govresearchgate.net The development of PF-06263276 demonstrates a strategy of modifying the original scaffold to create a tissue-directed therapy with potentially fewer systemic side effects. researchgate.net

PF-1367550: This compound was identified as a novel pan-JAK inhibitor that is significantly more potent than PF-956980. nih.govmedkoo.com In a study comparing their effects on airway epithelial cells, PF-1367550 was found to be approximately 50-65 times more potent in suppressing chemokine release. nih.govnih.gov The development of more potent analogs like PF-1367550 is a key goal for achieving desired biological effects at lower concentrations.

The continued exploration of analogs based on the PF-956980 structure will likely focus on several key objectives:

Fine-tuning Selectivity: Creating analogs with tailored selectivity profiles (e.g., highly specific for one JAK isoform or with a defined dual-inhibitor profile) to maximize efficacy against a specific disease driver while minimizing off-target effects.

Improving Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance bioavailability, achieve desired tissue exposure, and tailor dosing schedules.

Novel Delivery Formulations: Continuing the work started with PF-06263276 to develop analogs suited for non-oral delivery routes, such as topical creams, inhaled powders, or injectable formulations for localized or specialized treatment.

Compound NameKey FeatureTherapeutic Goal / Rationale
CP-690,550 (Tofacitinib)Parent compoundBroad inhibition of JAK-dependent cytokine signaling for systemic autoimmune diseases. google.comaai.org
PF-956980 hydrate (B1144303)Analog of CP-690,550Initially developed for improved JAK3 specificity. google.com
PF-06263276Pan-JAK inhibitor analogOptimized for inhaled/topical delivery for inflammatory lung and skin diseases. osti.govcolab.ws
PF-1367550Pan-JAK inhibitor analog~50-65 fold more potent than PF-956980 in specific preclinical assays. nih.govnih.gov

Q & A

Q. What is the molecular mechanism of PF-956980 hydrate in modulating JAK/STAT signaling pathways?

this compound is reported to inhibit Janus kinases (JAKs) and downregulate mRNA levels of specific JAK isoforms. Biochemical assays demonstrate nanomolar potency against JAK3, with cellular assays showing selective suppression of STAT-1/-5 activation in rheumatoid synovial fibroblasts . However, conflicting evidence describes it as a "pan-JAK inhibitor" with preferential downregulation of JAK2 and JAK3 mRNA, leaving JAK1 and TYK2 unaffected . To validate these findings, researchers should:

  • Conduct kinase selectivity profiling against a broad panel (e.g., 30+ kinases) to confirm enzymatic inhibition specificity .
  • Use qPCR or RNA-seq to assess isoform-specific mRNA downregulation in primary immune cells .
  • Compare biochemical IC50 values with cellular IC50 (e.g., STAT phosphorylation assays) to resolve potency discrepancies .

Q. Which experimental models are appropriate for studying this compound’s anti-inflammatory effects?

Key models include:

  • Human primary immune cells (e.g., T cells, monocytes) for evaluating JAK/STAT pathway modulation and cytokine production .
  • Rheumatoid synovial fibroblasts to assess suppression of MCP-1 and SAA1/2 gene expression under oncostatin M (OSM) stimulation .
  • In vivo murine models (e.g., delayed-type hypersensitivity) to confirm efficacy in physiological contexts . Note: Ensure consistency in hydrate formulation across studies, as hydration state may influence solubility and bioavailability .

Q. How should researchers design dose-response experiments for this compound?

  • Use a logarithmic concentration range (e.g., 1 nM–10 μM) to capture full dose-response curves in both enzymatic and cellular assays .
  • Include positive controls (e.g., tofacitinib for JAK3 inhibition) and vehicle controls to normalize data .
  • Account for pharmacokinetic properties: PF-956980’s rule-of-five compliance suggests oral administration viability, but validate plasma stability and tissue penetration in vivo .

Advanced Research Questions

Q. How can contradictory reports about PF-956980’s selectivity (pan-JAK vs. JAK3-specific) be resolved?

Contradictions arise from differences in assay conditions and target validation strategies. To address this:

  • Replicate experiments across multiple systems : Compare results in recombinant kinase assays vs. primary cells .
  • Employ orthogonal methods : Combine Western blotting (protein level), RT-qPCR (mRNA), and phospho-STAT assays (functional output) to dissect mechanisms .
  • Analyze time-dependent effects : mRNA downregulation may lag behind enzymatic inhibition, leading to apparent selectivity shifts .

Q. What statistical and reproducibility criteria should guide this compound studies?

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .
  • Report biological replicates (n ≥ 3), technical repeats, and effect sizes with confidence intervals .
  • Disclose assay limitations (e.g., off-target kinase inhibition risks in high-concentration cellular assays) .

Q. What methodologies are recommended for characterizing this compound’s hydrate form?

  • Thermogravimetric analysis (TGA) to quantify water content and stability under varying humidity .
  • X-ray crystallography to resolve hydrate-specific structural features impacting binding affinity .
  • Solubility assays in biorelevant media to assess hydration’s role in bioavailability .

Q. How can researchers optimize kinase downregulation assays for this compound?

  • Screen compound libraries for serendipitous protein-level effects using high-content imaging or proteomics .
  • Use CRISPR/Cas9-engineered cell lines (e.g., JAK3-knockout) to isolate on-target mRNA downregulation .
  • Validate findings with RNAi-mediated knockdown to distinguish direct vs. indirect effects .

Methodological Resources

  • Data Tables : Include kinase inhibition profiles (IC50 values), mRNA fold-changes, and statistical parameters (p-values, ANOVA results) .
  • Protocol Repositories : Reference public databases (e.g., PubChem, ChEMBL) for assay standardization .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical studies, including pharmacokinetic and safety assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.